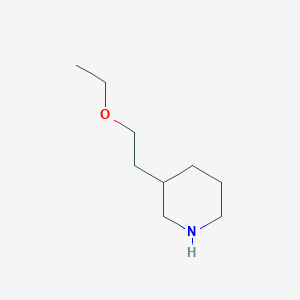

3-(2-Ethoxyethyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-ethoxyethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-2-11-7-5-9-4-3-6-10-8-9/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVNBSVMAFCIJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformations of 3 2 Ethoxyethyl Piperidine and Its Derivatives

Functional Group Interconversions of Ethoxyethyl-Substituted Piperidines

The ethoxyethyl side chain and the piperidine (B6355638) ring's nitrogen atom are key sites for functional group interconversions, enabling the synthesis of a diverse range of derivatives.

Oxidation Reactions

Oxidation reactions of piperidine derivatives can target either the ring or substituents. For instance, the oxidation of N-substituted piperidines can lead to the formation of lactams, which are cyclic amides. nih.govrsc.org The synthesis of δ-lactams from piperidine precursors is a known transformation. nih.gov While specific examples for the direct oxidation of the ethoxyethyl side chain of 3-(2-ethoxyethyl)piperidine are not prevalent in the searched literature, general oxidation methods for ethers could potentially convert the ethoxyethyl group to other functionalities.

In related systems, the oxidation of N-benzyloxycarbonyl-2-methoxypiperidine has been used to create 2,3-diacetoxy-N-methoxycarbonylpiperidine, demonstrating that the piperidine ring can be functionalized through oxidation. acs.org This suggests that the piperidine core of 3-(2-ethoxyethyl)piperidine could undergo similar transformations.

Reduction Reactions

Reduction reactions are crucial for transforming functional groups on the piperidine scaffold. For example, the reduction of lactams derived from piperidines yields the corresponding piperidines. nih.gov This is a common strategy for synthesizing substituted piperidines. nih.gov Additionally, the reduction of nitriles can be employed to introduce aminoalkyl groups. researchgate.net

A notable application of reduction is the Huang-Minlon reduction of 3-(2-ethoxyethyl)-7-cyclopropanemethyl-3,7-diazabicyclo[3.3.1]nonan-9-one to yield 3-(2-ethoxyethyl)-7-cyclopropanemethyl-3,7-diazabicyclo[3.3.1]nonane. evitachem.com This transformation highlights the utility of reduction in modifying complex piperidine-based structures. Hydrogenation is another key reduction method for modifying functional groups within piperidine derivatives. smolecule.com

Alkylation and Substitution Reactions on Piperidine Ring Systems

The nitrogen atom of the piperidine ring is nucleophilic, making it a prime site for alkylation and substitution reactions.

Alkylation Pathways of 3-(2-Ethoxyethyl)piperidine

The nitrogen atom in the piperidine ring of 3-(2-ethoxyethyl)piperidine readily undergoes N-alkylation with various alkyl halides. ijcea.org This reaction is typically carried out in a suitable solvent like acetonitrile (B52724) or dimethylformamide (DMF), often in the presence of a base such as potassium carbonate or sodium hydride to facilitate the reaction. researchgate.net The ethoxyethyl group itself can be introduced onto a piperidine ring through alkylation. smolecule.com

Alkylation can also occur at the carbon atoms of the piperidine ring, though this is generally more complex. Regioselective alkylation at the C3 position of piperidine can be achieved through the formation of an enamide anion. odu.edu

Table 1: Examples of N-Alkylation Reactions of Piperidine Derivatives

| Starting Material | Alkylating Agent | Product | Reference |

| Piperidine | Methyl iodide | N-Methylpiperidinium iodide | researchgate.net |

| Piperidine | Ethyl bromide | N-Ethylpiperidine | researchgate.net |

| 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol (B12567172) | Methyl iodide | 1-(2-ethoxyethyl)-4-ethynyl-4-hydroxy-1-methylpiperidine iodide | ijcea.org |

| 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol | Ethyl iodide | 1-(2-ethoxyethyl)-4-ethynyl-4-hydroxy-1-ethyl-piperidinium iodide | ijcea.org |

Nucleophilic Substitution Reactions

The piperidine ring can participate in nucleophilic substitution reactions. smolecule.com The nitrogen atom acts as a nucleophile, reacting with electrophiles to form new carbon-nitrogen bonds. smolecule.com For instance, the synthesis of 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride involves the introduction of the piperidine group via nucleophilic substitution on the benzimidazole (B57391) derivative. smolecule.com

In more complex systems, metal triflate-catalyzed nucleophilic substitution reactions of 2-acyloxypiperidines with silyl (B83357) enolates have been developed to produce 2-alkylated piperidine derivatives with high diastereoselectivity. acs.orgnih.gov Scandium triflate (Sc(OTf)₃) has been identified as a particularly effective catalyst for these transformations. acs.orgnih.gov

Heterocyclic Ring Formations Utilizing Ethoxyethylpiperidine Scaffolds

The 3-(2-ethoxyethyl)piperidine scaffold can be used to construct more complex fused heterocyclic systems. For example, 1-(2-ethoxyethyl)piperidin-4-one (B14255354) is a key starting material for the synthesis of pyrazolopyridine derivatives. evitachem.comresearchgate.net This is achieved through a Claisen-Schmidt condensation with aromatic aldehydes to form dienones, which are then cyclized with phenylhydrazine (B124118). researchgate.net

Furthermore, intramolecular cyclization reactions of piperidine derivatives can lead to the formation of various fused ring systems. beilstein-journals.orgresearchgate.net For instance, tandem reactions involving amide activation and subsequent cyclization have been used to create indolizidine and quinolizidine (B1214090) ring systems from piperidine precursors. rsc.org The tert-amino effect has also been exploited for the synthesis of fused pyrazolinoquinolizine and 1,4-oxazinopyrazoline derivatives from piperidine-containing intermediates. beilstein-journals.org

Synthesis of Fused Heterocycles (e.g., Pyrazolo[4,3-c]pyridines)

The chemical scaffold of 3-(2-ethoxyethyl)piperidine is a valuable building block in the synthesis of more complex, fused heterocyclic systems. One notable example is the formation of pyrazolo[4,3-c]pyridines, which are of significant interest in medicinal chemistry. The synthesis of these intricate structures often involves a multi-step reaction sequence, beginning with a derivative of 3-(2-ethoxyethyl)piperidine.

A key starting material for this transformation is 1-(2-ethoxyethyl)piperidin-4-one. evitachem.com This compound serves as a versatile precursor that can be elaborated into the desired fused ring system. The general synthetic strategy involves an initial Claisen-Schmidt condensation followed by a heterocyclization reaction. evitachem.comresearchgate.net

The first step, a Claisen-Schmidt type reaction, involves the condensation of 1-(2-ethoxyethyl)piperidin-4-one with various aromatic aldehydes. researchgate.netgrafiati.com This reaction leads to the formation of the corresponding 3,5-diarylidenepiperidin-4-ones. researchgate.net These intermediates are then subjected to heterocyclization with phenylhydrazine hydrochloride in methanol (B129727) at elevated temperatures (around 70 °C) for several hours. researchgate.netgrafiati.com This cyclization step results in the formation of 7-arylidene-3,3a,4,5,6,7-hexahydro-5-(2-ethoxyethyl)-2-phenyl-3-aryl-2H-pyrazolo[4,3-c]pyridines. evitachem.comresearchgate.net

The yields for the initial Claisen-Schmidt condensation to form the dienone intermediates are reported to be in the range of 65–71%. researchgate.netgrafiati.com The subsequent heterocyclization reaction proceeds to furnish the final pyrazolo[4,3-c]pyridine derivatives.

Detailed research has been conducted on the structural elucidation of these compounds. For instance, the X-ray crystal structure of 7-(p-methoxybenzyliden)-3,3a,4,5,6,7-(hexahydro-5-(2-ethoxyethyl)-2-phenyl-3-(p-methoxyphenyl)-2H-pyrazolo[4,3-c]pyridine hydrochloride has been determined. researchgate.netgrafiati.com This analysis revealed that the piperidine and pyrazoline rings adopt conformations that are close to a chair and an envelope, respectively. researchgate.netgrafiati.com The nitrogen atom of the piperidine ring is protonated, forming an ion pair with the chloride anion through a hydrogen bond (N(5)-H…Cl(1)). researchgate.net

The table below summarizes the key reactants and products in the synthesis of these pyrazolo[4,3-c]pyridine derivatives.

| Starting Material | Reagents | Intermediate | Final Product |

| 1-(2-Ethoxyethyl)piperidin-4-one | Aromatic aldehydes | 3,5-Diarylidenepiperidin-4-ones | 7-Arylidene-3,3a,4,5,6,7-hexahydro-5-(2-ethoxyethyl)-2-phenyl-3-aryl-2H-pyrazolo[4,3-c]pyridines |

| Phenylhydrazine hydrochloride, Methanol |

This synthetic pathway highlights the utility of the 3-(2-ethoxyethyl)piperidine framework as a foundational element for constructing more elaborate heterocyclic structures with potential applications in various fields of chemical research.

Structural Elucidation and Characterization Techniques

Spectroscopic Analysis Methods

Nuclear Magnetic Resonance (NMR) SpectroscopyNMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) 2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, between adjacent protons on the piperidine (B6355638) ring and within the ethoxyethyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, confirming the placement of the ethoxyethyl substituent at the C-3 position of the piperidine ring. Specific correlation data for this compound is not available.

Stereochemical Investigations

The presence of stereocenters in piperidine rings necessitates careful stereochemical control during synthesis and detailed analysis of the resulting isomers.

Achieving high levels of stereoselectivity is a central goal in the synthesis of substituted piperidines. The development of asymmetric routes to enantiomerically enriched 3-substituted piperidines has been a particular focus of research, as direct functionalization of the pyridine (B92270) ring at the 3-position is challenging. nih.govsnnu.edu.cn

A modern approach to enantioselective synthesis involves a three-step process: the partial reduction of pyridine, followed by a rhodium-catalyzed asymmetric reductive Heck reaction, and a final reduction. nih.govsnnu.edu.cn This method, using aryl boronic acids and a phenyl pyridine-1(2H)-carboxylate intermediate, provides access to 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity, which are then converted to the desired chiral piperidines. organic-chemistry.org

Diastereoselectivity has also been a key area of study. For instance, the synthesis of 2,4-disubstituted piperidines via the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates has been reported. nih.gov These reactions typically yield trans piperidines with diastereomeric ratios ranging from 3:1 to 6:1 when using tributyltin hydride. nih.gov Notably, the diastereoselectivity can be significantly enhanced to as high as 99:1 by using tris(trimethylsilyl)silane (B43935) as the radical mediator. nih.gov

Furthermore, stereochemical investigations were conducted on the synthesis of 1-(2-ethoxyethyl)-3-methylpiperidone-4, a precursor for pharmacologically active compounds. nsc.ru In the synthesis involving this ketone, each stereoisomeric pair was successfully separated and the epimers were individually characterized, highlighting the importance of controlling stereochemistry in this class of molecules. nsc.ru The diastereoselective dihydroxylation of related tetrahydropyridine (B1245486) systems has also been explored to create polyhydroxylated piperidines, where the choice of reagents like osmium tetroxide with different co-oxidants can lead to complementary diastereomers. beilstein-journals.org

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for analyzing the conformational preferences of cyclic molecules like piperidines in solution. nih.gov The conformation of the piperidine ring is typically a dynamic equilibrium between two chair forms. The position of this equilibrium is influenced by the steric and electronic nature of the substituents. d-nb.info

For the parent piperidine molecule, the N-hydrogen atom shows a preference for the equatorial position. rsc.org In substituted piperidines, the conformational free energies can be determined using the J-value method in NMR spectroscopy. nih.gov These studies have shown that for many 4-substituted piperidines, the conformational energies are similar to those of analogous cyclohexanes. nih.gov However, protonation of the nitrogen atom can significantly stabilize the conformer where a polar substituent is in the axial position due to electrostatic interactions. nih.gov

While specific spectroscopic conformational analysis of the parent 3-(2-Ethoxyethyl)piperidine is not detailed in the reviewed literature, the conformational behavior of its derivatives is well-established through X-ray crystallography. These studies consistently show the piperidine moiety adopting a chair conformation. researchgate.netnih.gov This solid-state data strongly suggests that the chair conformer is the most stable arrangement for the six-membered ring in this system. Computational studies on similar fluorinated piperidines further confirm that conformational preferences are governed by a combination of electrostatic interactions, hyperconjugation, and steric factors. d-nb.info

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure of piperidine (B6355638) derivatives. nih.govnih.gov These calculations help in understanding the fundamental aspects of a molecule's stability, reactivity, and spectroscopic properties. For piperidine compounds, methods such as the semi-empirical PM3 method and DFT approaches like B3LYP are commonly employed to analyze molecular models and predict thermodynamic stability. nih.govekb.eg

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the kinetic stability and chemical reactivity of molecules. nih.gov This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being rich in electrons, has the capacity to donate them, while the LUMO has the capacity to accept electrons. nih.govnepjol.info The distribution and energy of these orbitals provide valuable information about charge transfer phenomena within the molecule and its potential interaction with other chemical species. nih.govnepjol.info For instance, in studies of various piperidine derivatives, the HOMO is often localized on specific parts of the molecule, such as the piperidine ring or aromatic substituents, indicating the most probable sites for electrophilic attack. iucr.org

The molecular electrostatic potential (MEP) is a valuable tool for analyzing charge distribution and predicting the reactivity of molecules. nih.govuni-muenchen.de The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing regions of varying electron density. uni-muenchen.de Electronegative (electron-rich) regions, typically shown in red, indicate likely sites for electrophilic attack, whereas electropositive (electron-poor) regions, shown in blue, are susceptible to nucleophilic attack. researchgate.net This analysis helps identify reactive sites for various interactions. nih.gov For example, in piperidine derivatives, the nitrogen atom and any oxygen atoms, such as the ether oxygen in the ethoxyethyl group of 3-(2-Ethoxyethyl)piperidine, would be expected to be electronegative regions, influencing how the molecule interacts with other reactants. uni-muenchen.deresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical stability and reactivity. nih.govekb.eg A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. iucr.orgchalcogen.ro Conversely, a small energy gap indicates that the molecule is more reactive. iucr.org Computational studies on various piperidine derivatives have calculated these gaps to predict their stability. While specific calculations for 3-(2-Ethoxyethyl)piperidine are not widely published, data from related compounds illustrate the typical range of these values.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one | -4.804 | -1.694 | 3.110 | iucr.org |

| (E)-1-(4-((2-(2,4-Dinitrophenyl) hydrazono) methyl) phenyl) piperidine | - | - | 3.061 | nepjol.info |

| 1-(2-ethoxyethyl)-4-(3-hydroxypropynyl-1)piperidine-4-ol | - | - | ~3.4 - 4.8 | semanticscholar.org |

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These models are essential in modern chemical research for predicting molecular structures, properties, and interactions.

Computational models are widely applied in the research and development of piperidine-based compounds, particularly in drug discovery. ekb.egresearchgate.net Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are used to correlate the chemical structure of piperidine derivatives with their biological activities. tandfonline.comresearchgate.net Molecular docking and molecular dynamics (MD) simulations help to understand how these molecules might interact with biological targets, such as enzymes or receptors, by predicting their binding modes and stability. nih.govresearchgate.net This integrated computational approach accelerates the identification of promising new therapeutic agents by allowing researchers to screen virtual libraries of compounds and prioritize them for synthesis and experimental testing. researchgate.netnih.gov

The piperidine ring is not planar and typically adopts a stable chair conformation to minimize steric strain. researchgate.net However, other conformations, such as the boat or twist-boat, are also possible. Computational analysis is a powerful method for predicting the preferred conformations of substituted piperidines and understanding the energetic differences between them. nih.govd-nb.info Factors such as steric hindrance, electrostatic interactions, and hyperconjugation influence the conformational preferences. d-nb.info For instance, the position and nature of substituents can favor either an axial or equatorial orientation on the ring. nih.gov In the case of a complex derivative containing the 3-(2-ethoxyethyl)piperidine scaffold, X-ray crystallography confirmed that the piperidine ring adopts a chair conformation. researchgate.net Molecular dynamics simulations can further be used to study the time-dependent behavior and flexibility of the molecule, providing a more complete picture of its conformational landscape. researchgate.net

Structure-Reactivity Relationship Methodologies

Computational Prediction of Chemical Reactivity and Properties

In modern medicinal chemistry, computational and theoretical studies are indispensable for predicting the chemical reactivity and physicochemical properties of molecules like 3-(2-ethoxyethyl)piperidine before their synthesis. These in silico methods accelerate drug discovery by prioritizing compounds with desirable characteristics, thereby saving time and resources. mdpi.comsciensage.info The primary approaches involve Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and the direct computation of molecular properties.

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate a compound's biological activity with its structural or physicochemical properties, known as molecular descriptors. For piperidine derivatives, various QSAR models have been developed to predict activities ranging from toxicity against Aedes aegypti to antiproliferative effects in cancer cell lines. nih.govdntb.gov.ua These models are built using techniques such as:

Multiple Linear Regression (MLR) : Establishes a linear equation between the biological activity and selected molecular descriptors. nih.govdntb.gov.ua

Machine Learning Algorithms : More complex, non-linear methods like Support Vector Machines (SVM), Projection Pursuit Regression (PPR), and various types of Neural Networks (RBFNN, GRNN) are often employed to capture intricate structure-activity relationships. nih.gov

3D-QSAR : Methods like Comparative Molecular Field Analysis (CoMFA) use 3D grid-based descriptors to model steric and electrostatic field interactions, which has been applied to other piperidine series to understand their interaction with biological targets like opioid receptors.

These models rely on calculating a wide array of molecular descriptors. For piperidine derivatives, researchers have utilized 2D topological descriptors and 3D autocorrelation descriptors selected via genetic algorithms to build robust predictive models. nih.govdntb.gov.ua

Beyond predicting biological activity, computational tools are crucial for determining the fundamental physicochemical and pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) of compounds. mdpi.com For piperidine derivatives, web-based platforms like SwissADME are used to calculate key properties that determine a molecule's drug-likeness. mdpi.comjapsonline.com These properties include lipophilicity (LogP), water solubility (LogS), topological polar surface area (TPSA), and adherence to criteria like Lipinski's "Rule of Five". mdpi.comjapsonline.com For instance, a comparative analysis of several piperidine derivatives, including those with ethoxyethyl substituents, highlighted the importance of LogP values, where optimal values between 0 and 3 are associated with good membrane permeability and solubility. mdpi.comjapsonline.com

The table below presents a summary of computationally predicted physicochemical properties for 3-(2-ethoxyethyl)piperidine, sourced from the PubChem database. nih.gov These values are calculated using various algorithms and provide a theoretical profile of the molecule's characteristics.

Table 1: Computed Physicochemical Properties of 3-(2-Ethoxyethyl)piperidine

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 157.26 g/mol | PubChem |

| XLogP3 | 1.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 157.14666438 g/mol | PubChem |

| Monoisotopic Mass | 157.14666438 g/mol | PubChem |

| Topological Polar Surface Area | 21.3 Ų | PubChem |

| Heavy Atom Count | 11 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 99.4 | PubChem |

| Isotope Atom Count | 0 | PubChem |

| Defined Atom Stereocenter Count | 0 | PubChem |

| Undefined Atom Stereocenter Count | 1 | PubChem |

| Defined Bond Stereocenter Count | 0 | PubChem |

| Undefined Bond Stereocenter Count | 0 | PubChem |

| Covalently-Bonded Unit Count | 1 | PubChem |

| Compound Is Canonicalized | Yes | PubChem |

This data is computationally generated and provided for informational purposes. nih.gov

Applications in Organic Synthesis and Materials Science

Role as Organic Building Blocks

As a substituted piperidine (B6355638), 3-(2-Ethoxyethyl)piperidine serves as a foundational element for constructing intricate molecular frameworks.

The piperidine scaffold is a prevalent feature in a multitude of pharmaceuticals and biologically active compounds. nih.govencyclopedia.pub Derivatives of piperidine are instrumental in the development of drugs for a wide array of conditions, including neurological disorders and cancer. nih.govencyclopedia.pub The synthesis of complex organic molecules often involves the use of functionalized piperidines as key intermediates. researchgate.net General strategies for creating 3-substituted piperidines, a category to which 3-(2-Ethoxyethyl)piperidine belongs, are actively pursued to generate libraries of compounds for drug discovery. acs.org

Methodologies for synthesizing 3-substituted piperidines often begin with the modification of the pyridine (B92270) ring followed by reduction, or through the ring expansion of other nitrogen-containing heterocycles like prolinols. nih.govnih.gov For instance, a rhodium-catalyzed asymmetric reductive Heck reaction has been employed to produce 3-substituted tetrahydropyridines from arylboronic acids and a pyridine derivative, which are then reduced to the corresponding piperidines. acs.org Such synthetic routes provide access to a diverse range of 3-substituted piperidines that can be further elaborated into more complex target molecules. acs.org The ethoxyethyl group at the 3-position of 3-(2-Ethoxyethyl)piperidine offers a site for potential further functionalization or can influence the molecule's solubility and binding properties in a larger construct.

| Synthetic Approach | Description | Potential Application for 3-Substituted Piperidines |

| Hydrogenation of Substituted Pyridines | Reduction of a functionalized pyridine ring to a piperidine. nih.gov | A common and effective method to access a variety of substituted piperidines. nih.gov |

| Rh-catalyzed Asymmetric Reductive Heck Reaction | Cross-coupling of pyridine derivatives with boronic acids to form 3-substituted tetrahydropyridines, followed by reduction. acs.org | Enables the creation of enantioenriched 3-substituted piperidines for chiral drug synthesis. acs.org |

| Ring Expansion of Prolinols | Rearrangement of prolinol derivatives via an aziridinium (B1262131) intermediate to yield 3-substituted piperidines. nih.gov | Provides access to optically active piperidines with the substituent at the C3 position. nih.gov |

In the broader context of chemical manufacturing, piperidine and its derivatives are crucial intermediates. ijnrd.org They are employed in the production of agrochemicals, specialty chemicals, and rubber accelerators. ijnrd.org The versatility of the piperidine ring allows for its incorporation into a wide range of chemical products. ijnrd.org While specific manufacturing processes involving 3-(2-Ethoxyethyl)piperidine are not documented in publicly available literature, its structural motifs suggest potential utility in similar applications where a substituted piperidine is required.

Use in Catalysis

The nitrogen atom in the piperidine ring can play a significant role in catalysis, either as a basic component or as part of a larger ligand structure.

Piperidine derivatives are utilized in various catalytic systems. For example, they can be part of ligands for metal catalysts or act as organocatalysts themselves. In a study on the zinc(II)-mediated formation of amidines, various piperidine derivatives were used, demonstrating how substituents on the piperidine ring can influence the catalytic process. rsc.org The electronic and steric effects of these substituents affect the nucleophilicity of the nitrogen atom and, consequently, its reactivity in the catalytic cycle. rsc.org Furthermore, piperidine-containing structures have been investigated for their role in facilitating reactions such as C-H functionalization, which is a powerful tool in organic synthesis. nih.gov

Development of Advanced Materials and Intermediates

The incorporation of piperidine derivatives into polymers can impart specific properties to the resulting materials.

Piperidine-containing compounds can be used as building blocks for new materials with potential applications in fields like drug delivery. nih.gov For instance, piperidine-based sodium alginate/poly(vinyl alcohol) films have been prepared and shown to have potential as bioactive materials for fighting microbial infections. nih.gov Zinc(II) catalysts, which can be used with piperidine derivatives, are also employed in the ring-opening polymerization of lactide to produce polylactic acid, a commercially important biodegradable polymer. rsc.org Although direct use of 3-(2-Ethoxyethyl)piperidine in polymer synthesis is not reported, its structure is amenable to incorporation into polymer chains, potentially influencing properties such as thermal stability and mechanical strength. nih.gov

Components in Liquid Crystal Research

Currently, there is a notable absence of specific research findings detailing the direct application of "3-(2-Ethoxyethyl)piperidine" as a core component in the synthesis or formulation of liquid crystals. A comprehensive search of scholarly articles, patents, and chemical databases has not yielded specific examples of liquid crystal mixtures or series that incorporate this particular compound.

While the broader class of piperidine derivatives has been explored in the field of materials science, including some applications in liquid crystal synthesis, the available literature does not extend to the specific structural motif of 3-(2-Ethoxyethyl)piperidine. Research in liquid crystals often involves complex molecular architectures where piperidine rings might be integrated into much larger, more elaborate structures to influence the mesophase behavior. However, data directly linking "3-(2-Ethoxyethyl)piperidine" to such applications is not presently available in the public domain.

Similarly, there are no detailed research findings or data tables, such as phase transition temperatures or other relevant physical properties, that would suggest the use of "3-(2-Ethoxyethyl)piperidine" in liquid crystal research. Further investigation would be necessary to determine if this compound has any potential utility in this specialized area of materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-Ethoxyethyl)piperidine, and how do reaction conditions influence yield?

- Methodological Answer : The Claisen-Schmidt condensation is a widely used method. For example, reacting 1-(2-ethoxyethyl)piperidin-4-one with aromatic aldehydes under basic conditions yields α,β-unsaturated ketones (dienones) with 65–71% efficiency. Cyclization with phenylhydrazine hydrochloride in methanol at 70°C for 4–6 hours produces pyrazolopiperidine derivatives . Key factors affecting yield include temperature control, solvent polarity, and stoichiometric ratios of reagents. Optimizing these parameters can mitigate side reactions like over-alkylation.

Q. Which spectroscopic techniques are most reliable for characterizing 3-(2-Ethoxyethyl)piperidine derivatives?

- Methodological Answer :

- NMR : and NMR are critical for confirming substituent positions and stereochemistry. For instance, in 7-aryliden derivatives, aromatic protons appear at δ 7.0–7.6 ppm, while ethoxyethyl protons resonate between δ 1.6–3.8 ppm .

- X-ray Crystallography : Resolves crystal packing and conformation (e.g., chair conformation of piperidine rings and envelope-shaped pyrazoline rings in derivatives) .

- Mass Spectrometry : Validates molecular weight (e.g., parent peak at m/z 426.2 for a substituted derivative) .

Q. How can researchers address low yields in heterocyclization reactions involving 3-(2-Ethoxyethyl)piperidine intermediates?

- Methodological Answer : Low yields (e.g., 32% in some arylpiperidine syntheses) often arise from incomplete cyclization or competing pathways. Strategies include:

- Using anhydrous solvents to prevent hydrolysis.

- Introducing catalytic acids (e.g., HCl) to accelerate ring closure.

- Employing high-throughput screening to identify optimal temperatures (70–80°C) and reaction times (4–8 hours) .

Advanced Research Questions

Q. How do stereochemical variations in 3-(2-Ethoxyethyl)piperidine derivatives affect their bioactivity, and how can enantioselective synthesis be achieved?

- Methodological Answer : Enantiomers may exhibit divergent binding affinities to biological targets. For example, chiral 3-alkylpiperidines can be synthesized via asymmetric alkylation of bicyclic lactams using phenylglycinol-derived auxiliaries. -NMR and polarimetry ([α]) are used to confirm enantiomeric excess (>95% ee in some cases) . Computational modeling (e.g., DFT) can predict steric and electronic effects of substituents on activity.

Q. What strategies resolve contradictions in spectroscopic data for structurally similar 3-(2-Ethoxyethyl)piperidine analogs?

- Methodological Answer : Contradictions (e.g., overlapping NMR signals or ambiguous mass fragments) require:

- 2D NMR (COSY, HSQC) : Differentiates between substituents on adjacent carbons.

- Isotopic Labeling : Traces reaction pathways to confirm intermediate structures.

- Comparative Analysis : Cross-referencing with X-ray data (e.g., CCDC 862410) validates proposed conformations .

Q. How can computational chemistry aid in designing novel 3-(2-Ethoxyethyl)piperidine-based compounds with enhanced properties?

- Methodological Answer :

- Molecular Docking : Predicts binding modes to target proteins (e.g., CNS receptors) using software like AutoDock.

- QSAR Modeling : Correlates substituent electronic parameters (Hammett constants) with bioactivity.

- Conformational Analysis : Identifies low-energy conformers using Gaussian or ORCA to guide synthetic prioritization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.